CHOLINE CITRATE
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Overview
Description
Ferrocholinate is a compound that has garnered significant attention in pharmacological science due to its versatile applications. It is primarily categorized as an iron chelate, a class of compounds that bind to iron and facilitate its biological utility. Ferrocholinate is known for its potential in treating iron-deficiency anemia, a condition marked by a deficiency of iron, which is crucial for the production of hemoglobin in the blood . Emerging research is also exploring its efficacy in addressing other conditions where iron metabolism plays a critical role, such as chronic kidney disease, certain cancers, and neurodegenerative disorders like Parkinson’s disease .
Mechanism of Action
Target of Action
Choline, a component of choline citrate, is a vital nutrient that plays a significant role in various physiological processes . It is a major part of the polar head group of phosphatidylcholine, a key component of cell membranes . It is also a precursor of the neurotransmitter acetylcholine .
Mode of Action
Choline is essential for good nerve conduction throughout the central nervous system as it is a precursor to acetylcholine (ACh) . It also aids in fat and cholesterol metabolism and prevents excessive fat build-up in the liver . Choline’s role in the maintenance of cell membrane integrity is vital to all basic biological processes: information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
Choline is involved in several biochemical pathways. It forms the head group of phosphatidylcholine, the most abundant lipid in cell membranes . It is also a precursor of the neurotransmitter acetylcholine . Choline is converted into a neurotransmitter called acetylcholine, which helps muscles to contract, activates pain responses, and plays a role in brain functions of memory and thinking .
Pharmacokinetics
Choline is water-soluble, with more than 90% oral bioavailability . Plasma levels of choline peak one hour after oral ingestion, and a majority of the choline is excreted as CO2 in respiration, with the remaining choline being excreted through urine .
Result of Action
Choline contributes to the skeletal muscle structure and function due to its role in phospholipid synthesis, which is critical for the cell membrane composition, and also as the precursor of the neurotransmitter acetylcholine, which triggers contraction . In vitro, preclinical, and clinical studies confirm the effects of choline supplementation and deficiency on muscle fat and protein metabolism, as well as regulation of intercellular homeostasis .
Action Environment
Environmental factors such as diet and lifestyle can influence the action of choline. Dietary choline intake modulates choline levels by complementing endogenous synthesis . Elevated choline intake demonstrates an inverse association with cardiovascular disease and colon cancer, while moderate consumption exhibits a correlated reduction in mortality .
Biochemical Analysis
Biochemical Properties
Choline Citrate plays a significant role in biochemical reactions. It is involved in the synthesis of phospholipids such as phosphatidylcholine within cell membranes . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor for the neurotransmitter acetylcholine and is a major source of methyl groups in the diet, which are important for various cellular methylation reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by contributing to cell membrane integrity, lipid transport, and metabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is involved in the synthesis of phosphatidylcholine, a key component of cell membranes . It also contributes to the production of the neurotransmitter acetylcholine .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Ferrocholinate is synthesized by reacting equal quantities of freshly precipitated ferric chloride with choline dihydrogen citrate . The reaction conditions typically involve maintaining a controlled environment to ensure the formation of a stable complex. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Ferrocholinate undergoes several types of chemical reactions, including:
Oxidation: Ferrocholinate can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions involving Ferrocholinate often result in the replacement of certain functional groups within the molecule.
Common reagents and conditions used in these reactions include ascorbic acid, which enhances the absorption of Ferrocholinate by forming a stable complex that can be easily absorbed into the bloodstream . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ferrocholinate has a wide range of scientific research applications, including:
Chemistry: In chemistry, Ferrocholinate is used as a model compound to study iron chelation and its effects on various chemical processes.
Biology: In biological research, the compound is used to investigate iron metabolism and its role in cellular functions.
Medicine: Ferrocholinate is primarily used in the treatment of iron-deficiency anemia.
Industry: In industrial applications, Ferrocholinate is used in the formulation of iron supplements and other related products.
Comparison with Similar Compounds
Ferrocholinate is unique in its ability to facilitate efficient iron absorption while minimizing gastrointestinal side effects, commonly associated with other iron supplements . Similar compounds include:
Ferric pyrophosphate citrate: Used in the treatment of iron-refractory iron-deficiency anemia.
Ferrous glycine sulfate: Another iron supplement used to treat iron deficiency anemia.
Ferrocholinate stands out due to its superior absorption and reduced side effects, making it a potentially superior treatment option for iron-deficiency anemia .
Properties
CAS No. |
1336-80-7 |
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Molecular Formula |
C11H24FeNO11 |
Molecular Weight |
402.15 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate;trihydrate |
InChI |
InChI=1S/C6H7O7.C5H14NO.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7;;;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3;;3*1H2/q-1;+1;+3;;;/p-3 |
InChI Key |
UQSASSBWRKBREL-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].O.O.O.[Fe+3] |
Origin of Product |
United States |
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